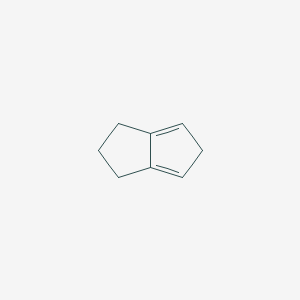

1,2,3,5-Tetrahydropentalene

Description

Structure

3D Structure

Properties

CAS No. |

50874-55-0 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

1,2,3,5-tetrahydropentalene |

InChI |

InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h3-4H,1-2,5-6H2 |

InChI Key |

SMXIFCOIDXDOKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CCC=C2C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,5 Tetrahydropentalene and Its Derivatives

Fundamental Approaches to the Tetrahydropentalene Core

The construction of the fundamental bicyclo[3.3.0]octane skeleton, the saturated backbone of tetrahydropentalene, often relies on key synthons and classic organic reactions that efficiently form the fused five-membered rings.

A pivotal intermediate in the synthesis of tetrahydropentalene derivatives is cis-Tetrahydropentalene-2,5(1H,3H)-dione, also known as cis-Bicyclo[3.3.0]octane-3,7-dione. cymitquimica.comnih.gov This dione (B5365651) serves as a versatile building block, allowing for further functionalization at its carbonyl groups or adjacent carbon atoms. One notable stereoselective synthesis involves the aldol (B89426) cyclization of precursors derived from L-tartaric acid and ammonia. cymitquimica.com The presence of two asymmetric carbon atoms in the molecule means it can exist in four possible configurations. cymitquimica.com The strategic placement of the two ketone groups within the fused ring system makes it an ideal precursor for a variety of tetrahydropentalene-based compounds.

The Weiss-Cook reaction, a well-established method for constructing the cis-bicyclo[3.3.0]octane ring system, represents a powerful tool in tetrahydropentalene synthesis. researchgate.net This reaction typically involves the condensation of a dialdehyde, such as glyoxal (B1671930), with a 1,3-dicarbonyl compound or its equivalent, like 3-oxoglutaric acid or its esters, under acidic or basic conditions. researchgate.net

A key adaptation involves the reaction of glyoxal with di-tert-butyl 3-oxoglutarate, which yields tetra-tert-butyl 3,7-dioxo-cis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate in high yield. researchgate.net This product, containing the core tetrahydropentalene skeleton, can then be further modified. The mechanism is understood to proceed through the formation of 4-hydroxycyclopentenone intermediates. researchgate.net These adaptations provide a direct and efficient pathway to a densely functionalized tetrahydropentalene core, which can be elaborated upon to access a range of derivatives.

Contemporary Synthetic Strategies for Substituted Tetrahydropentalenes

Modern synthetic efforts have expanded the scope of tetrahydropentalene chemistry, enabling the creation of highly substituted and functionalized analogues for various applications, including as ligands in catalysis. semanticscholar.orgnih.gov

A remarkable and complex transformation for synthesizing substituted tetrahydropentalenes involves the reaction of Piers' borane, HB(C₆F₅)₂, with an excess of arylacetylenes. researchgate.netnih.gov This reaction, conducted at room temperature, results in the tetramerization of the alkyne to diastereoselectively form boryl-substituted tetra-aryl-tetrahydropentalenes. semanticscholar.orgnih.gov This intricate process achieves the formation of five new carbon-carbon bonds in a single operation. researchgate.netnih.gov

Mechanistic studies, supported by isotope labeling and DFT computations, suggest a pathway initiated by a series of 1,2-carboboration reactions to form an octatetraene intermediate. semanticscholar.orgresearchgate.net This intermediate subsequently undergoes an 8π-electrocyclization followed by two skeletal rearrangements to furnish the final tetrahydropentalene core. semanticscholar.orgnih.govresearchgate.net The reaction is not limited to phenylacetylene (B144264) and has been successfully applied to a range of substituted arylacetylenes. semanticscholar.org

Table 1: Borane-Mediated Synthesis of Substituted Tetrahydropentalenes

| Entry | Arylacetylene Substrate | Product | NMR Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | cis-2-boryl-1,3,3a,5-tetraphenyl-tetrahydropentalene | 55 |

| 2 | 4-Methylphenylacetylene | cis-2-boryl-1,3,3a,5-tetra(4-methylphenyl)-tetrahydropentalene | 45 |

| 3 | 4-Methoxyphenylacetylene | cis-2-boryl-1,3,3a,5-tetra(4-methoxyphenyl)-tetrahydropentalene | 32 |

| 4 | 4-Fluorophenylacetylene | cis-2-boryl-1,3,3a,5-tetra(4-fluorophenyl)-tetrahydropentalene | 53 |

| 5 | 3,5-Dimethylphenylacetylene | cis-2-boryl-1,3,3a,5-tetra(3,5-dimethylphenyl)-tetrahydropentalene | 47 |

Data sourced from Chemistry—A European Journal. semanticscholar.org

The synthesis of poly-substituted pentalene (B1231599) systems can be achieved through strategic cyclization and annulation reactions. A high-yielding, solution-phase synthesis of 1,3,4,6-tetraphenyl-dihydropentalene has been developed based on the annulation reaction of cyclopentadiene (B3395910) with a chalcone (B49325) (1,3-diphenyl-2-propen-1-one). researchgate.net While this yields a dihydropentalene, the strategy is directly relevant for constructing the core bicyclic system with multiple aryl substituents. The synthesis of necessary precursors, such as 1,2,3-triphenylcyclopenta-1,3-diene, can be accomplished via a zinc-induced pinacol (B44631) coupling of 1,2,5-triphenylpentan-1,5-dione, followed by dehydration of the resulting diol. researchgate.net These multi-step sequences demonstrate how complex, poly-substituted pentalenoid structures can be assembled from readily available starting materials. researchgate.net

Annulation reactions are fundamental to the construction of fused ring systems like tetrahydropentalene. The principles of the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, provide a conceptual basis for building the bicyclo[3.3.0]octane framework. researchgate.net This sequence creates a new six-membered ring, but the underlying strategy of sequential bond formation is broadly applicable.

For the construction of the fused five-membered rings of tetrahydropentalene, related annulation strategies are employed. For instance, a tandem dimerization/(3+3) cyclocondensation of 1,3-acetonedicarboxylates can form a core benzene (B151609) ring in a single step, showcasing the power of annulation cascades. researchgate.net Similarly, enantioselective carbonyl-ene reactions, which form carbon-carbon bonds via the reaction of an alkene with an electrophilic carbonyl group, represent another class of reactions capable of creating the intricate carbon frameworks required for functionalized pentalenes. rsc.org These strategies often rely on the controlled, stepwise formation of rings from acyclic or monocyclic precursors to generate the desired bicyclic structure.

Derivatization and Functional Group Interconversions on Tetrahydropentalene Scaffolds

The functionalization of the tetrahydropentalene core is crucial for developing new chemical entities and building blocks for medicinal chemistry. The commercially available cis-tetrahydropentalene-2,5(1H,3H)-dione serves as a versatile starting material for a variety of chemical transformations.

The bicyclo[3.3.0]octane framework is a core structure in many bioactive natural products, making the development of its derivatives a key focus for medicinal chemistry. Starting from the commercially available cis-bicyclo[3.3.0]octane-3,7-dione (also known as tetrahydropentalene-2,5(1H,3H)-dione), a variety of alkylated derivatives and a monofunctional ketone have been synthesized. Optimized protocols allow for the production of these target compounds in high yields and on a multigram scale, highlighting their potential as valuable building blocks for further chemical derivatization and drug discovery.

The synthesis of a monoketone from the corresponding dione expands the range of possible subsequent reactions, allowing for selective transformations at a single carbonyl group.

Table 1: Synthesized Derivatives from Tetrahydropentalene-2,5(1H,3H)-dione This is an interactive table. Click on the headers to sort.

| Derivative Type | Specific Compound | Scale | Yield |

|---|---|---|---|

| Alkylated | Various | Multigram | High |

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone possessing an α-hydrogen and an aldehyde that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones. numberanalytics.com Given that tetrahydropentalene-2,5(1H,3H)-dione contains α-hydrogens adjacent to its carbonyl groups, it is a suitable ketone component for such condensation reactions.

This reaction allows for the introduction of aromatic or other non-enolizable aldehyde-derived fragments onto the tetrahydropentalene scaffold. By controlling the reaction conditions, it is possible to achieve regio- and stereoselectivity. For instance, reacting the dione with one equivalent of an aldehyde could lead to a mono-condensation product, while using excess aldehyde could result in di-condensation. The stereochemistry of the resulting double bond (E or Z) is also a key aspect of selectivity. numberanalytics.com Such reactions are widely used in the synthesis of chalcones, which are known for their biological activities. nih.gov While specific examples on the tetrahydropentalene core are not extensively documented in readily available literature, the principles of the Claisen-Schmidt condensation are directly applicable.

Table 2: Potential Claisen-Schmidt Condensation Reactions on Tetrahydropentalene-2,5(1H,3H)-dione This is an interactive table. Select a reactant to see the potential product.

| Ketone Substrate | Aldehyde Reactant | Potential Product Class |

|---|---|---|

| Tetrahydropentalene-2,5(1H,3H)-dione | Benzaldehyde | Benzylidene-tetrahydropentalenone |

| Tetrahydropentalene-2,5(1H,3H)-dione | Furfural | Furfurylidene-tetrahydropentalenone |

The creation of enantiomerically pure bicyclo[3.3.0]octane derivatives is of high importance for their application as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of natural products. researchgate.net Several strategies have been developed for inducing chirality in the tetrahydropentalene scaffold.

One effective approach involves the use of enzymes. Biochemical methods have proven successful in synthesizing optically active bicyclo[3.3.0]octane derivatives. doi.org For example:

Enzymatic Hydrolysis: Lipases, such as porcine pancreatic lipase (B570770), can be used for the enantioselective hydrolysis of acetate (B1210297) groups on the bicyclic core, yielding optically pure alcohols. doi.org

Enzymatic Reduction: The reduction of a ketone on the scaffold, for instance with baker's yeast, can produce chiral intermediates that are valuable for the synthesis of complex molecules like hirsutic acid. doi.org

Another powerful strategy is asymmetric synthesis, where chirality is introduced during the formation of the ring system itself. Ring-rearrangement metathesis (RRM) of chiral precursors has been used to generate cis-fused bicyclo[3.3.0]octene derivatives. beilstein-journals.orgnih.gov This can start with an enantioselective Diels-Alder reaction to create a chiral bicyclo[2.2.1]heptene system, which is then transformed into the desired chiral bicyclo[3.3.0]octane skeleton. nih.gov

Furthermore, chiral derivatives of bicyclo[3.3.0]octane have been synthesized and employed as ligands for enantioselective reactions, such as the addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excesses. researchgate.net

Table 3: Summary of Chiral Induction Strategies This is an interactive table. Click on a strategy to see more details.

| Strategy | Method | Example |

|---|---|---|

| Enzymatic Resolution | Enantioselective hydrolysis of acetates | Use of porcine pancreatic lipase to obtain optically pure alcohols. doi.org |

| Enzymatic Reduction | Ketone reduction | Use of baker's yeast to afford chiral intermediates for natural product synthesis. doi.org |

| Asymmetric Synthesis | Ring-Rearrangement Metathesis (RRM) | Enantioselective Diels-Alder reaction followed by RRM to yield chiral bicyclo[3.3.0]octenes. nih.gov |

Principles of Green Chemistry in Tetrahydropentalene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like tetrahydropentalene.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. An ideal reaction would have 100% atom economy, with no atoms wasted as byproducts.

Table 4: Atom Economy of Different Reaction Types This is an interactive table. Explore the efficiency of different reactions.

| Reaction Type | General Atom Economy | Relevance to Tetrahydropentalene Synthesis |

|---|---|---|

| Addition (e.g., Diels-Alder) | High (Often 100%) | Used to create precursor ring systems. |

| Rearrangement (e.g., RRM) | High (Often 100%) | Used to form the bicyclo[3.3.0]octane core from other bicyclic systems. beilstein-journals.orgnih.gov |

| Substitution | Medium to Low | Often used for functionalization, but generates leaving groups as waste. |

Reducing solvent use and employing catalytic methods are key tenets of green chemistry. Solvents contribute significantly to the environmental impact of chemical processes, and their elimination can lead to safer and more efficient syntheses. researchgate.net

Catalytic Approaches: The synthesis of the bicyclo[3.3.0]octane skeleton heavily relies on catalytic methods. Palladium-catalyzed reactions, such as intramolecular cycloalkenylations, are instrumental in constructing the fused-ring system. researchgate.net Similarly, transition metal-carbene complexes are used to catalyze olefin metathesis reactions, which are powerful tools for building the tetrahydropentalene core. beilstein-journals.org These catalytic methods are inherently "greener" than using stoichiometric reagents because the catalyst is used in small amounts and can, in principle, be recycled, thus minimizing waste.

Solvent-Free Approaches: While specific literature on the large-scale solvent-free synthesis of tetrahydropentalene is not prominent, many reactions used in its synthesis can be adapted to solvent-free conditions. For instance, Claisen-Schmidt condensations can be performed without a solvent, often with high yields, by simply grinding the reactants with a solid base like sodium hydroxide. wikipedia.org Ultrasound irradiation has also been employed to facilitate solvent-free syntheses of other heterocyclic compounds, a technique that could potentially be applied to intermediates in tetrahydropentalene synthesis. researchgate.net The use of heterogeneous catalysts, which are in a different phase from the reactants, can also facilitate solvent-free conditions and simplify product purification and catalyst recycling. tudelft.nl

Reactivity Profiles and Mechanistic Investigations of 1,2,3,5 Tetrahydropentalene Systems

Exploration of Reaction Pathways and Transition States in Tetrahydropentalene Formation

The formation of the tetrahydropentalene core, a bicyclo[3.3.0]octane system, can be achieved through various synthetic routes. These pathways often involve intricate transition states and multi-step cascades, which have been the subject of detailed mechanistic studies.

Carboboration reactions, which involve the addition of a carbon-boron bond across a double or triple bond, are powerful tools in organic synthesis for creating complex organoboranes. wikipedia.org Specifically, 1,2-carboboration delivers carbon and boron moieties to adjacent atoms of an alkene or alkyne, often facilitated by transition-metal catalysts like copper, palladium, or nickel. nih.gov This method allows for the generation of structurally diverse organoboronates from simple alkenes. nih.gov

While a direct 1,2-carboboration followed by an electrocyclization cascade for the synthesis of 1,2,3,5-tetrahydropentalene is not extensively documented, related cyclization strategies have been developed to construct the fundamental bicyclo[3.3.0]octane skeleton. One notable method involves the photoinduced intramolecular cyclization of acylsilanes that have a boronate moiety. acs.org This process is particularly effective for creating highly strained trans-fused bicyclo[3.3.0]octane systems, which are otherwise difficult to synthesize. acs.orgresearchgate.net The reaction proceeds under neutral conditions at low temperatures without the need for additional reagents, highlighting its efficiency. acs.org The stereospecificity of the reaction is high, yielding the cyclized product as a single diastereomer. acs.org

Table 1: Photoinduced Cyclization for Bicyclo[3.3.0]octane Skeleton Formation acs.org

| Substrate | Conditions | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| Acylsilane with boronate (TBS protected) | Photoirradiation (hν) | trans-fused bicyclo[3.3.0]octane derivative | Quantitative | Single diastereomer |

Metal catalysts play a pivotal role in mediating complex skeletal rearrangements within pentalene (B1231599) systems. Rhodium, in particular, has been shown to catalyze unique transformations. Studies on chiral 2,5-disubstituted 1,3a,4,6a-tetrahydropentalene diene ligands have revealed that rhodium(I) complexes can facilitate a 1,3-hydride shift. nih.gov This rearrangement process has significant implications for asymmetric catalysis, as it can lead to the racemization or loss of chirality of the ligand during the catalytic cycle. nih.gov

For instance, a 2,5-diphenyl substituted tetrahydropentalene ligand was found to be highly prone to this isomerization, resulting in low enantioselectivity (44% ee) when used in 1,4-arylation reactions. nih.gov In contrast, a 2,5-dibenzyl substituted ligand proved more robust, achieving up to 99% ee in the same reaction. nih.gov This difference in stability underscores the sensitivity of the tetrahydropentalene skeleton to rhodium(I)-mediated C-H bond insertion into an allylic position, which initiates the hydride shift and subsequent olefin isomerization. nih.gov Rhodium-catalyzed C-H insertion has also been utilized as a key step in constructing the bicyclo[3.3.0] framework for the synthesis of natural products. researchgate.net

Stereochemical Control and Regiochemical Outcomes in Tetrahydropentalene Reactions

The rigid, fused-ring structure of the tetrahydropentalene system provides a unique scaffold for controlling the stereochemistry and regiochemistry of reactions. The predictable three-dimensional shape allows for high levels of selectivity in various transformations.

A foundational method for constructing the pentalene skeleton is the Weiss-Cook reaction, which involves the condensation of a 1,2-dicarbonyl compound with dimethyl 1,3-acetonedicarboxylate. researchgate.net This sequence of Michael and aldol (B89426) reactions efficiently produces the cis-fused bicyclo[3.3.0]octane-3,7-dione core. The stereochemistry of this product is inherently controlled, leading exclusively to the cis configuration, which is energetically favored over the highly strained trans-fused system. researchgate.net

The resulting cis-bicyclo[3.3.0]octane framework possesses a constrained and relatively rigid conformation. This structural rigidity is a key factor in determining the stereochemical outcome of subsequent reactions. The approach of reagents is dictated by steric accessibility, allowing for predictable stereoselective transformations on the bicyclic core. This principle has been applied to the synthesis of various substituted bicyclo[3.3.0]octane derivatives used as precursors for complex polyquinane natural products. researchgate.net

Cycloaddition reactions are a powerful method for building and functionalizing pentalene systems. The regiochemical outcome of these reactions is highly dependent on the electronic properties of the reacting partners. mdpi.comyoutube.com In [3+2] cycloadditions, for example, the reaction between a nitrile imine (a 1,3-dipole) and an α,β-unsaturated ketone proceeds with high regioselectivity. koreascience.kr The preferred pathway typically involves the nucleophilic attack of the carbenoid carbon of the dipole on the β-position of the unsaturated system. koreascience.kr

A specific protocol for synthesizing 2,2-disubstituted pentalenes utilizes a [3+2]-cycloaddition of a masked trimethylenemethane equivalent with a cycloalkenone. nih.gov This sequence, followed by methylation and elimination, provides access to oxidized pentalene ring systems. nih.gov Similarly, regioselective [3+2] cycloadditions of 2-benzylidene-1-indenones with functionalized olefins have been established to create highly substituted indanone-fused polycyclic structures, which share the fused five-membered ring motif with pentalenes. rsc.org The regioselectivity in these polar reactions can often be explained by considering the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. mdpi.com

Electrophilic and Nucleophilic Reactivity of Tetrahydropentalene Moieties

The dual presence of a conjugated diene and a saturated bicyclic framework imparts both electrophilic and nucleophilic characteristics to tetrahydropentalene systems.

The conjugated diene portion of this compound is susceptible to electrophilic attack. As with other conjugated dienes, electrophilic addition can lead to a mixture of products. libretexts.orglibretexts.org The initial attack by an electrophile (e.g., H⁺ from HBr) on one of the double bonds generates a resonance-stabilized allylic carbocation. libretexts.org This delocalized cation has positive charge distributed across two carbon atoms. Subsequent attack by a nucleophile (e.g., Br⁻) can occur at either of these electrophilic centers, resulting in both 1,2-addition and 1,4-addition products. libretexts.org The ratio of these products can be influenced by reaction conditions such as temperature.

Conversely, the tetrahydropentalene skeleton can exhibit nucleophilic character, particularly after deprotonation. The acidic protons on the carbons adjacent to the diene system can be removed by a suitable base to form a tetrahydropentalenide anion. acs.org This anion is a powerful nucleophile. For example, the reaction of cyclopentadiene (B3395910) derivatives with enones, a process that can lead to dihydropentalenes, proceeds via the initial nucleophilic attack of the cyclopentadienide (B1229720) anion. acs.org The resulting anionic intermediate can then undergo a second, cyclizing nucleophilic attack to furnish the bicyclic pentalene framework. acs.org

Heterocycle Formation Involving Tetrahydropentalene Derivatives

The bicyclic framework of this compound, particularly its dione (B5365651) derivatives, serves as a versatile scaffold for the construction of various fused heterocyclic systems. The strategic placement of functional groups, such as the 1,4-dicarbonyl moiety in cis- and trans-1,2,3,5-tetrahydropentalene-2,5-dione, allows for the application of classical condensation and cyclization reactions to generate novel polycyclic heteroaromatic compounds. These reactions are pivotal in medicinal chemistry and materials science, where such fused systems are of significant interest.

The primary pathway for heterocycle formation from tetrahydropentalene-2,5-dione involves its reaction with dinucleophilic reagents. These reactions typically proceed via a double condensation mechanism, leading to the formation of a new six-membered heterocyclic ring fused to the five-membered carbocyclic core of the tetrahydropentalene system.

A prominent example of this reactivity is the Paal-Knorr synthesis, a classic method for synthesizing pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.in When this compound-2,5-dione is treated with a primary amine or ammonia, it undergoes a condensation reaction to form a fused dihydropyrrole, which can then be aromatized to the corresponding 4,6-dihydro-3aH-cyclopenta[c]pyrrole derivative. The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal followed by cyclization and dehydration. organic-chemistry.org

Similarly, condensation with hydrazine (B178648) or its derivatives provides a direct route to fused pyridazine (B1198779) systems. The reaction of this compound-2,5-dione with hydrazine hydrate (B1144303) leads to the formation of a fused dihydropyridazine. Subsequent oxidation of this intermediate yields the aromatic 2,3,6,7-tetrahydro-1H-cyclopenta[d]pyridazine. This method is analogous to the Knorr pyrazole (B372694) synthesis from 1,3-dicarbonyls and provides an efficient entry into this class of heterocycles. youtube.com

The following tables summarize the key transformations of this compound-2,5-dione into fused heterocyclic systems.

Table 1: Synthesis of Fused Pyrrole Derivatives via Paal-Knorr Reaction

| Starting Material | Reagent | Product | Reaction Type |

| This compound-2,5-dione | Primary Amine (R-NH₂) | 5-Alkyl-4,6-dihydro-3aH-cyclopenta[c]pyrrole | Paal-Knorr Synthesis |

| This compound-2,5-dione | Ammonia (NH₃) | 4,6-Dihydro-3aH-cyclopenta[c]pyrrole | Paal-Knorr Synthesis |

Table 2: Synthesis of Fused Pyridazine Derivatives

| Starting Material | Reagent | Intermediate Product | Final Product (after oxidation) | Reaction Type |

| This compound-2,5-dione | Hydrazine (N₂H₄) | 2,3,4,5,6,7-Hexahydro-1H-cyclopenta[d]pyridazine | 2,3,6,7-Tetrahydro-1H-cyclopenta[d]pyridazine | Condensation/Dehydrogenation |

These reactions highlight the utility of this compound derivatives as valuable building blocks in synthetic organic chemistry for the creation of complex molecules with fused heterocyclic rings. The ability to readily access these scaffolds opens avenues for further functionalization and exploration of their chemical and biological properties.

Stereochemical Aspects and Chiral Applications of Tetrahydropentalene Structures

Conformational Dynamics of the Tetrahydropentalene Bicyclic System

The 1,2,3,5-tetrahydropentalene molecule is a bicyclo[3.3.0]octane derivative containing a double bond. Its conformational dynamics are complex, drawing from the well-documented pseudorotation of cyclopentane (B165970). The fully saturated analogue, cis-octahydropentalene, is known to be a fluxional molecule, where the two fused five-membered rings undergo rapid conformational changes. biomedres.usbiomedres.us This inherent mobility is present at both ends of the molecule, while the fused carbon atoms provide a degree of rigidity. biomedres.us

The primary conformations for a related saturated system are detailed below, which provides insight into the likely conformational behavior of the tetrahydropentalene system.

Table 1: Conformational Characteristics of Fused Five-Membered Ring Systems

| Conformer Type | Description | Stability Factors |

| Envelope (E) | Four carbon atoms are coplanar, with the fifth out of the plane. | Minimizes angle strain but can have eclipsing interactions. |

| Twist (T) | No three carbon atoms are coplanar. | Reduces torsional strain from eclipsing interactions. |

| Double Envelope | Junction carbons are out of the plane, locking certain flipping mechanisms. biomedres.us | Can be isolated and accessible through half-chair forms. biomedres.us |

Design and Synthesis of Chiral Tetrahydropentalene-Based Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, aiming to create catalysts that can selectively produce one enantiomer of a chiral product. nih.gov The tetrahydropentalene scaffold is a candidate for the development of new chiral ligands due to its rigid bicyclic structure, which can provide a well-defined chiral environment around a metal center. The design of such ligands often follows a modular approach, allowing for the systematic variation of steric and electronic properties to optimize catalyst performance for a specific reaction. nih.govutexas.edu

The synthesis of a chiral tetrahydropentalene ligand would likely start with the creation of an enantiomerically pure tetrahydropentalene backbone. This could be achieved through asymmetric synthesis or resolution of a racemic intermediate. Subsequently, coordinating groups, such as phosphines, amines, or oxazolines, would be introduced at specific positions on the scaffold. researchgate.netdntb.gov.ua The choice and placement of these coordinating atoms are critical for the ligand's effectiveness in catalysis. nih.gov

The enantioselectivity achieved with a chiral catalyst is directly related to the three-dimensional structure of the catalyst-substrate complex in the transition state of the enantioselectivity-determining step. For a tetrahydropentalene-based ligand, the orientation of substituents on the bicyclic frame would create a specific chiral pocket around the metal center. mdpi.com

Substituents can influence enantioselectivity through several mechanisms:

Steric Hindrance: Bulky substituents can block certain approaches of the substrate to the catalytic center, favoring a specific orientation that leads to the desired enantiomer. libretexts.org

Electronic Effects: Electron-donating or electron-withdrawing substituents can modify the electronic properties of the metal center, influencing its reactivity and selectivity.

Non-covalent Interactions: Interactions such as π-π stacking or hydrogen bonding between the ligand and the substrate can help to lock the substrate into a specific conformation during the catalytic cycle, enhancing enantiomeric discrimination. mdpi.com

The strategic placement of substituents is therefore crucial. For instance, in a hypothetical tetrahydropentalene-phosphine ligand, the orientation of the phosphine (B1218219) groups (axial vs. equatorial-like positions) and any additional stereodirecting groups would define the shape and electronics of the catalytic pocket, thereby controlling the facial selectivity of the reaction.

Investigations into Chiral Stability and Racemization Pathways of Tetrahydropentalene Ligands

A critical property of a chiral ligand is its configurational stability under reaction conditions. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, would lead to a loss of enantioselectivity in the catalytic reaction. For ligands based on the tetrahydropentalene scaffold, potential racemization pathways would be linked to the molecule's conformational flexibility.

While the fused ring system provides significant rigidity, ring-flipping of the saturated portion of the molecule could potentially lead to conformers that are enantiomeric to the original structure or facilitate a pathway to racemization, especially if the barrier to this inversion is low. For atropisomeric ligands, where chirality arises from hindered rotation around a single bond, racemization occurs if enough energy is supplied to overcome this rotational barrier. nih.govfao.org In the case of a tetrahydropentalene ligand with central chirality, racemization would require the breaking and reforming of a covalent bond at a stereocenter. The stability of such ligands is generally high, but harsh reaction conditions could potentially lead to epimerization. Investigations into chiral stability would involve experimental studies under various thermal conditions and theoretical calculations to determine the energy barriers for conformational inversion and other potential racemization pathways. biomedres.us

Enzymatic Kinetic Resolution and Asymmetric Synthesis of Tetrahydropentalene Derivatives

Enzymes are highly selective biocatalysts that are increasingly used in organic synthesis to produce enantiomerically pure compounds. nih.gov Enzymatic kinetic resolution is a powerful technique for separating a racemic mixture. nih.govwhiterose.ac.uk This method relies on an enzyme, typically a lipase (B570770) or esterase, to selectively catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. researchgate.net

For the synthesis of chiral tetrahydropentalene derivatives, one could envision the kinetic resolution of a racemic alcohol precursor, such as a hydroxytetrahydropentalene. The enzyme would selectively acylate one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol, both in high enantiomeric purity. nih.govresearchgate.net

Table 2: Representative Enzymatic Kinetic Resolution of a Racemic Alcohol

| Entry | Enzyme | Solvent | Acyl Donor | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |

| 1 | Lipase A | Toluene | Vinyl acetate (B1210297) | 24 | 50 | >99 | >99 |

| 2 | Lipase B | Hexane | Acetic anhydride | 48 | 45 | 82 | 98 |

| 3 | Esterase C | MTBE | Ethyl acetate | 12 | 52 | 98 | 91 |

| This table is illustrative of a typical enzymatic kinetic resolution process and does not represent data for a specific tetrahydropentalene derivative. |

Furthermore, enzymes can be used in the asymmetric synthesis of chiral building blocks from prochiral substrates. nih.gov For example, a prochiral ketone within the tetrahydropentalene framework could be asymmetrically reduced by a ketoreductase to yield a single enantiomer of the corresponding alcohol. This approach avoids the inherent 50% maximum yield of a kinetic resolution. researchgate.net

Computational and Theoretical Chemistry of 1,2,3,5 Tetrahydropentalene

Quantum Chemical Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) has become a widely used tool for investigating the mechanisms of chemical reactions due to its favorable balance of computational cost and accuracy. rsc.org This method is employed to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com For a molecule like 1,2,3,5-tetrahydropentalene, DFT calculations can be used to explore various transformations, such as addition, oxidation, or rearrangement reactions.

By calculating the energies of these stationary points, researchers can determine the activation energies (energy barriers) and reaction energies, which are critical for understanding reaction kinetics and thermodynamics. rsc.org For instance, a DFT study on a hypothetical dehydrogenation reaction of this compound would involve locating the transition state for the removal of H₂ and calculating its energy relative to the reactant. This information reveals the most probable pathway a reaction will follow. rsc.org

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound This table is for illustrative purposes to show the type of data generated from DFT studies.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | Transition State for Pathway A | +25.5 |

| Intermediate | Intermediate Species in Pathway A | +5.2 |

| TS2 | Transition State for Pathway B | +30.1 |

| Product | Final Product | -15.8 |

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster theory (e.g., CCSD(T)), offer a systematic pathway to achieving high accuracy. nih.gov While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for cases where DFT may not be sufficiently accurate. arxiv.org

For this compound, these methods can provide a highly accurate description of its electronic structure. This includes the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Ab initio calculations can also yield a precise electron density distribution, revealing the electron-rich and electron-poor regions of the molecule, which is fundamental to predicting how it will interact with other chemical species. wikipedia.orgaps.org

In Silico Prediction of Stereoselectivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the outcomes of reactions where multiple products can form. Regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is formed) can be rationalized and predicted by examining the transition states of competing reaction pathways.

For this compound, which has a non-planar structure and distinct faces (diastereotopic faces), reactions like epoxidation or hydroboration could lead to different stereoisomers. Similarly, electrophilic addition to the double bond could occur at two different carbon atoms, leading to regioisomers. By using DFT or high-level ab initio methods to calculate the activation energies for all possible pathways, the most favorable route can be identified. mdpi.com The pathway with the lowest energy barrier corresponds to the transition state that is most easily reached, and it will lead to the major product. This predictive capability is a cornerstone of modern reaction design.

Table 2: Example of Calculated Energy Barriers for Predicting Selectivity This table illustrates how computational data can be used to predict the major product of a reaction.

| Reaction Pathway | Product Type | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Addition to C4 | Regioisomer 1 | 22.1 | Minor Product |

| Addition to C5 | Regioisomer 2 | 19.5 | Major Product (Regioselective) |

| Attack from 'syn' face | Stereoisomer A (syn-product) | 19.5 | Major Product (Stereoselective) |

| Attack from 'anti' face | Stereoisomer B (anti-product) | 21.8 | Minor Product |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. escholarship.org This technique allows for the exploration of the conformational landscape of flexible molecules like this compound. The five-membered ring in the structure is not rigid and can adopt various puckered conformations. MD simulations can reveal the preferred conformations, the energy barriers between them, and the timescale of conformational changes. soton.ac.uk

Furthermore, MD is used to study intermolecular interactions. By simulating this compound in a solvent, one can analyze how solvent molecules arrange around it and calculate properties like the solvation free energy. nih.gov These simulations provide a detailed picture of solute-solvent interactions, which are crucial for understanding reaction rates and equilibria in solution. The analysis of an MD trajectory can yield valuable information on structural stability and intermolecular bonding patterns. nih.gov

Theoretical Characterization of Aromaticity and Stability in Related Pentalenoid Systems

This compound is a partially saturated derivative of pentalene (B1231599), a bicyclic hydrocarbon that has been the subject of extensive theoretical interest. Pentalene, with its 8 π-electrons, is a classic example of an anti-aromatic system according to Hückel's rule, which makes it highly unstable and reactive.

Theoretical methods are essential for quantifying the concept of aromaticity. Computational chemists can calculate various indices to assess the degree of aromaticity or anti-aromaticity in cyclic systems. researchgate.net These include:

Nucleus-Independent Chemical Shift (NICS): This popular magnetic criterion measures the magnetic shielding at the center of a ring. A negative value (shielding) indicates aromaticity, while a positive value (deshielding) indicates anti-aromaticity.

Aromatic Fluctuation Index (FLU): This index is based on the delocalization of electrons between adjacent atoms.

Para-Delocalization Index (PDI): This measures electron sharing between para-related atoms in a six-membered ring.

By calculating these indices for the parent pentalene and comparing them to aromatic (benzene) and non-aromatic (cyclohexane) references, the destabilizing effect of anti-aromaticity in the core pentalenoid structure can be quantified. This theoretical understanding of the parent system provides a crucial framework for rationalizing the relative stability and chemical properties of its hydrogenated derivatives, including this compound, where the anti-aromatic character has been removed through saturation.

Advanced Synthetic Applications of Tetrahydropentalene Scaffolds

Utilization as Ligands in Transition Metal-Catalyzed Asymmetric Transformations

The rigid, C2-symmetric nature of certain tetrahydropentalene derivatives makes them attractive scaffolds for the development of chiral ligands in transition metal-catalyzed asymmetric synthesis. The defined stereochemistry of the bicyclic core can effectively translate chiral information to a metal center, influencing the stereochemical outcome of a reaction.

Catalytic C-C Bond Formations Mediated by Tetrahydropentalene Ligands (e.g., Rhodium-Catalyzed Arylation)

Chiral dienes have emerged as a powerful class of ligands in rhodium-catalyzed asymmetric transformations, and ligands based on the bicyclo[3.3.0]octadiene framework—a direct derivative of tetrahydropentalene—have proven highly effective. A new class of C2-symmetric chiral diene ligands featuring a nonbridged bicyclo[3.3.0] backbone has been developed and successfully applied in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. nih.gov These ligands, which can be readily prepared with varying electronic and steric properties, have achieved excellent enantioselectivities (up to 98% ee) and good yields under mild, room-temperature conditions. nih.gov

The effectiveness of these ligands stems from the wedge-shaped chiral environment created by the two cis-fused cyclopentadiene (B3395910) rings. sigmaaldrich.com This unique geometry provides excellent enantiocontrol when coordinated to a rhodium metal center. For instance, in the 1,4-addition of phenylboronic acid to 2-cyclohexen-1-one, the use of a rhodium catalyst with a 3,6-diphenyl-bicyclo[3.3.0]octa-1,5-diene ligand resulted in the formation of the chiral product with high enantiomeric excess. nih.gov Similarly, these ligand systems have shown promise in the 1,2-addition of arylboronic acids to N-sulfonyl-protected arylimines, providing access to valuable enantioenriched diarylmethylamines. sigmaaldrich.com

Furthermore, phosphine (B1218219) ligands incorporating a P-stereogenic center embedded within a phosphabicyclo[3.3.0]octane ring system have been synthesized. icho.edu.pl These have demonstrated high efficiency as chiral auxiliaries in transition metal-catalyzed reactions, including hydrogenations and allylic substitutions, achieving up to 98% ee. icho.edu.pl The catalytic performance was found to be dependent on the configuration of the ring junction in the bicyclo[3.3.0]octane skeleton. icho.edu.pl

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition to 2-Cyclohexen-1-one using Bicyclo[3.3.0]octadiene Ligands

| Entry | Arylboronic Acid | Ligand Substituent (Ar) | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | Phenyl | 96 | 98 |

| 2 | 4-Methoxyphenylboronic acid | Phenyl | 95 | 98 |

| 3 | 4-Chlorophenylboronic acid | Phenyl | 93 | 97 |

| 4 | Phenylboronic acid | 3,5-Dimethylphenyl | 98 | 95 |

Data synthesized from literature findings. nih.gov

Expanding the Scope of Asymmetric Catalysis with Tetrahydropentalene Frameworks

The modularity in the synthesis of bicyclo[3.3.0]octane-based ligands allows for systematic tuning of their steric and electronic properties. This adaptability is key to expanding the scope of asymmetric catalysis to a broader range of substrates and reaction types. By altering the substituents on the diene or phosphine moiety, ligands can be optimized for specific transformations, overcoming challenges posed by different substrates. nih.gov

For example, the development of various 3,6-disubstituted bicyclo[3.3.0]diene ligands through strategies like lipase-catalyzed transesterification and Suzuki-coupling has enabled the creation of a family of ligands. nih.gov This library of ligands can be screened to find the optimal catalyst for a given reaction, pushing the boundaries of rhodium-catalyzed asymmetric additions beyond simple substrates to more complex and sterically demanding systems. The success of these scaffolds demonstrates the potential of tetrahydropentalene-based frameworks to become a new class of "privileged" ligands in asymmetric catalysis.

Tetrahydropentalene Derivatives as Modular Building Blocks in Complex Molecule Synthesis

The rigid and well-defined three-dimensional structure of the tetrahydropentalene core makes it an excellent building block for the synthesis of complex molecular architectures. Its bicyclic nature allows for precise spatial arrangement of functional groups, facilitating the construction of intricate polycyclic and fused ring systems.

Construction of Polycyclic and Fused Ring Systems

Tetrahydropentalene derivatives, particularly tetrahydropentalene-2,5-dione (2,5-THP-dione), serve as versatile starting materials for creating complex molecular structures. semanticscholar.orgnuph.edu.ua This commercially available dione (B5365651) can be chemically manipulated to introduce a variety of functional groups with high scalability. semanticscholar.orgresearchgate.net For instance, selective mono-reduction of one ketone group to an alcohol or hydrocarbon opens up pathways for broader derivatization of the tetrahydropentalene core. semanticscholar.org

The inherent ring strain and stereochemistry of the bicyclo[3.3.0]octane system can be harnessed to direct subsequent ring-forming reactions. This strategy is valuable for synthesizing larger polycyclic systems where control over relative stereochemistry is crucial. The ability to build upon the tetrahydropentalene scaffold in a stepwise and controlled manner is a significant advantage in the synthesis of architecturally complex target molecules. rsc.org

Integration into Natural Product Architectures

The bicyclo[3.3.0]octane core is a recurring motif in many biologically active natural products, including sesquiterpenoids. researchgate.net Consequently, tetrahydropentalene derivatives are logical and powerful starting points for the total synthesis of these compounds. A notable example is the use of a bicyclo[3.3.0]oct-1-en-3-one, a tetrahydropentalene derivative, in a formal synthesis of racemic 1-desoxyhypnophilin, a sesquiterpenoid natural product. semanticscholar.orgresearchgate.net This synthesis highlights the utility of the tetrahydropentalene framework in efficiently establishing the core structure of the natural product.

Inspired by the bioactivity of natural compounds containing this core, research has focused on developing libraries of tetrahydropentalene-based building blocks for medicinal chemistry applications. nuph.edu.uaresearchgate.net These efforts underscore the value of the tetrahydropentalene scaffold in drug discovery and the synthesis of natural product analogues with potential therapeutic applications. researchgate.net

Design and Synthesis of New Reagents and Chemical Probes Featuring Tetrahydropentalene Units

While specific examples of tetrahydropentalene-based reagents and chemical probes are not yet widely reported in the literature, the inherent properties of the scaffold make it an intriguing candidate for such applications. Chemical probes are small molecules designed to selectively interact with a biological target to elucidate its function. rsc.org Key features of a good probe scaffold include a well-defined three-dimensional structure, chemical stability, and the capacity for straightforward functionalization to introduce reporter tags (e.g., fluorophores, biotin) and reactivity-based groups.

The rigid bicyclo[3.3.0]octane framework of tetrahydropentalene offers a stable and predictable platform for the spatial presentation of various functional groups. One could envision synthesizing a library of tetrahydropentalene derivatives with diverse substituents to screen for specific biological activities. A derivative found to have an interesting effect could then be elaborated into a chemical probe. For example, a hydroxyl or amino group on the scaffold could serve as an attachment point for a linker connected to a fluorescent dye or an alkyne handle for click chemistry. The development of scalable syntheses for functionalized tetrahydropentalenes, such as derivatives of 2,5-THP-dione, provides a practical entry point for creating such novel tools for chemical biology. semanticscholar.orgresearchgate.net The structural uniqueness of the tetrahydropentalene core could lead to probes with novel target specificities compared to more commonly used scaffolds.

Retrosynthetic Analysis Strategies for 1,2,3,5 Tetrahydropentalene Containing Target Molecules

Foundational Principles of Retrosynthetic Disconnection for Bicyclic Compounds

Retrosynthetic analysis of bicyclic compounds, including those with a tetrahydropentalene framework, begins with identifying strategic bonds. nih.gov These are bonds whose disconnection in the retrosynthetic sense leads to a significant simplification of the molecular structure, ideally resulting in less bridged or even acyclic precursors. nih.gov The primary goal is to break down the complex target molecule into smaller, more manageable fragments that can be reassembled in the forward synthesis. fiveable.meyoutube.com

A key principle involves disconnecting at branch points or across rings to reduce the number of rings in the system. uniurb.iticj-e.org For bicyclic systems, this often means cleaving a bond that is common to both rings. The choice of which bond to disconnect is guided by the desire to create precursors that are either readily available or can be synthesized through reliable and high-yielding reactions. amazonaws.com The complexity of the ring system, including the presence of strain or specific functional groups, heavily influences the selection of these strategic disconnections. nih.gov

Identification of Key Disconnections Leading to Tetrahydropentalene Precursors

The retrosynthesis of molecules containing the 1,2,3,5-tetrahydropentalene skeleton, a bicyclo[3.3.0]octane system, often involves strategic bond cleavages that simplify this fused five-membered ring structure. researchgate.net

Strategic Carbon-Carbon Bond Cleavages

The disconnection of carbon-carbon (C-C) bonds is a powerful tool in simplifying polycyclic frameworks. nih.gov For tetrahydropentalene derivatives, strategic C-C bond cleavages within the bicyclic core can lead to monocyclic or acyclic precursors. nih.gov A common approach is to target bonds that, when broken, relieve ring strain or lead to the formation of stabilized intermediates. nih.gov For instance, a disconnection that results in a dicarbonyl compound can be advantageous, as these are versatile synthetic intermediates. amazonaws.com

One effective strategy involves a two-bond disconnection, which can directly simplify the bicyclic system. nih.gov For example, a retro-Diels-Alder reaction, if applicable based on the substitution pattern, can be a powerful disconnection. However, for saturated systems like tetrahydropentalene, other C-C bond cleavage strategies are more common. These can be facilitated by the presence of functional groups that enable retro-aldol, retro-Claisen, or other fragmenting reactions. slideshare.netyoutube.com

| Disconnection Type | Precursor Type | Key Reaction (Forward Synthesis) |

| Inter-ring C-C bond | Monocyclic cyclopentane (B165970) derivative | Intramolecular cyclization |

| Intra-ring C-C bond | Substituted cyclooctane (B165968) derivative | Transannular cyclization |

| Two-bond disconnection | Acyclic dicarbonyl compound | Tandem aldol (B89426) condensation/cyclization |

Application of Functional Group Interconversions (FGIs) in Retrosynthesis

Functional group interconversions (FGIs) are crucial for manipulating the reactivity of a molecule to facilitate key bond-forming or bond-breaking steps. fiveable.meyoutube.comfiveable.me In the context of tetrahydropentalene synthesis, FGIs allow the introduction of functional groups that can activate the molecule for a desired disconnection or subsequent transformation. ub.edusolubilityofthings.comvanderbilt.edu

For example, a ketone within the tetrahydropentalene framework can be retrosynthetically derived from an alcohol via an FGI (oxidation). solubilityofthings.com This alcohol, in turn, might be the product of a cyclization reaction. Similarly, an alkene can be introduced via an FGI (elimination) to set up a pericyclic reaction disconnection. youtube.comyoutube.com The strategic use of FGIs can significantly expand the range of possible retrosynthetic pathways by converting existing functionality into groups that are more amenable to known and reliable chemical reactions. icj-e.orgamazonaws.com

Convergent vs. Linear Retrosynthetic Pathways for Tetrahydropentalene Derivatives

When designing a synthesis, chemists can choose between a linear or a convergent approach. fiveable.mechemistnotes.com A linear synthesis builds the target molecule in a step-by-step manner, with each new piece being added sequentially. chemistnotes.comyoutube.com In contrast, a convergent synthesis involves the independent preparation of several key fragments of the molecule, which are then combined at a later stage. uniurb.itwikipedia.org

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | The target molecule is assembled in a stepwise sequence from a single starting material. chemistnotes.comyoutube.com | Simpler to plan conceptually. | Lower overall yield for long sequences, a failure at a late stage is costly. chemistnotes.comyoutube.com |

| Convergent | Key fragments of the target molecule are synthesized independently and then joined together. uniurb.itwikipedia.org | Higher overall yield, allows for parallel synthesis, greater flexibility. fiveable.mechemistnotes.comwikipedia.org | Requires more complex planning to ensure fragments will couple efficiently. |

Development of Novel Retrosynthetic Pathways and Synthons

The continuous development of new synthetic methodologies directly impacts the design of retrosynthetic pathways. Novel reactions that form or cleave C-C bonds can open up previously unfeasible disconnection strategies for tetrahydropentalene and other complex frameworks. nih.govescholarship.org

The concept of synthons, idealized fragments resulting from a disconnection, is central to retrosynthesis. uniurb.it The development of new synthetic equivalents for these synthons allows for greater flexibility in synthetic planning. nih.gov For instance, the creation of a novel nucleophilic or electrophilic synthon for a key fragment of the tetrahydropentalene skeleton can enable a more direct and efficient synthesis. Research in this area focuses on creating robust and stereoselective methods for generating these key building blocks, ultimately streamlining the synthesis of complex target molecules.

Emerging Research Directions and Future Perspectives in 1,2,3,5 Tetrahydropentalene Chemistry

Innovations in Efficient and Sustainable Synthetic Methodologies for Tetrahydropentalenes

The development of efficient and sustainable methods for synthesizing tetrahydropentalene derivatives is a primary focus of current research. Traditional approaches are being augmented and, in some cases, replaced by novel strategies that offer improved yields, scalability, and functional group tolerance.

A notable advancement involves the use of commercially available tetrahydropentalene-2,5-dione (2,5-THP-dione) as a versatile starting material. nuph.edu.ua Researchers have developed optimized, multigram-scale protocols for the synthesis of various alkylated derivatives and a monofunctional ketone from 2,5-THP-dione. nuph.edu.ua These methods provide valuable building blocks for further chemical elaboration. nuph.edu.ua

Modern organic synthesis techniques are being increasingly employed to access tetrahydropentalene derivatives. semanticscholar.org For instance, carbonyl-ene reactions and enzymatic kinetic resolutions are being used to create functionalized pentalenes. semanticscholar.org Another innovative approach is the one-carbon ring expansion of cyclobutanones, which has been applied to the formal synthesis of racemic 1-desoxyhypnophilin, highlighting the utility of these methods in constructing complex natural product scaffolds. semanticscholar.org

Recent studies have also demonstrated high-yielding solution-phase syntheses of substituted dihydropentalenes. acs.org One such method involves an annulation reaction between cyclopentadiene (B3395910) and a chalcone (B49325) to produce 1,3,4,6-tetraphenyl-dihydropentalene. acs.org Furthermore, a "connect four" strategy allows for the synthesis of tetraarylated dihydropentalenes from cyclopentadienes and enones, significantly expanding the diversity of accessible dihydropentalene scaffolds. acs.org These methods sometimes compete with the formation of triarylated monocyclic pentafulvenes, which can also be isolated and utilized as valuable synthetic intermediates. acs.org

The quest for greener and more sustainable synthetic routes is also influencing the field. While not yet specifically reported for 1,2,3,5-tetrahydropentalene, the broader trend in chemical synthesis is moving towards minimizing hazardous reagents and solvents, a principle that will undoubtedly shape future synthetic strategies for this compound class. bohrium.com

Discovery of New Reactivity Modes and Catalytic Applications

The unique structural and electronic properties of the tetrahydropentalene framework are being exploited to discover new modes of reactivity and to develop novel catalytic applications. The unsaturated polyquinane structure of dihydropentalenes makes them suitable for use in organic photochemistry and cycloaddition reactions. acs.org

A key area of exploration is the use of tetrahydropentalene derivatives as ligands in transition-metal catalysis. Chiral 2,5-disubstituted 1,3a,4,6a-tetrahydropentalenes have been successfully employed as ligands for rhodium(I) in asymmetric 1,4-addition reactions. researchgate.net For example, 2,5-dibenzyl tetrahydropentalene ligands have achieved up to 99% enantiomeric excess in the 1,4-arylation of cyclic enones. researchgate.net The stereochemical outcome of these reactions appears to be controlled by the steric properties of the aryl groups on the ligand rather than their electronic nature. researchgate.net

The deprotonative metalation of dihydropentalenes offers another avenue for new reactivity. acs.org Treatment of 1,3,4,6-tetraphenyl-dihydropentalene with alkali metal bases cleanly produces the corresponding hydropentalenide complexes. acs.org These species can serve as precursors to dianionic pentalenide ligands, which are of interest due to their ability to bind to one or two metal centers in various coordination modes (η⁸, η⁵/η⁵, η⁵/η³, or η³/η³). acs.org This opens up possibilities for creating homo- and hetero-bimetallic complexes with potential for cooperative reactivity. acs.org

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational modeling with experimental studies is becoming increasingly crucial for understanding and predicting the behavior of tetrahydropentalene systems. While specific computational studies on this compound are not extensively documented in the provided search results, the general approach of using computational chemistry to complement experimental findings is a significant emerging trend in many areas of chemical research. nih.gov

For instance, in the development of molecularly imprinted polymers, molecular dynamics simulations have been used to understand the role of the porogen in determining the recognition properties of the polymer. nih.gov This type of synergistic approach, where computational modeling elucidates the mechanisms and guiding principles behind experimental observations, holds great promise for the field of tetrahydropentalene chemistry. nih.gov

In the context of related N-heteroacenes, a combination of experimental synthesis and theoretical characterization using density functional theory (DFT) has been employed to investigate their electronic and optical properties. nih.gov Such studies can predict the stability and electronic structure of new molecules, guiding synthetic efforts towards promising targets. nih.gov For example, computed ionization potentials and electron affinities can be used to assess the stability of novel tetrahydropentalene derivatives before their synthesis is attempted. nih.gov The analysis of frontier molecular orbitals can also provide insights into the reactivity and potential applications of these compounds. nih.gov

Exploration of Tetrahydropentalene Scaffolds in Material Science and Advanced Functional Molecules

The unique three-dimensional structure and functionalizability of the tetrahydropentalene core make it an attractive scaffold for applications in material science and the development of advanced functional molecules. While direct applications of this compound in this area are still emerging, the principles of scaffold-based material design provide a framework for future exploration. nih.govyoutube.comnih.govyoutube.comresearchgate.net

In tissue engineering, for example, synthetic scaffolds are designed to mimic the extracellular matrix, providing a temporary support for cell growth and tissue regeneration. youtube.comyoutube.com These scaffolds must possess specific mechanical and chemical properties, and their porosity and microstructure are critical for their function. youtube.com The rigid, well-defined geometry of the tetrahydropentalene framework could potentially be incorporated into the design of novel biomaterial scaffolds.

Furthermore, the ability to introduce various substituents onto the tetrahydropentalene core allows for the tuning of its properties for specific applications. acs.org This is analogous to the development of dihydro-tetraaza-acenes, where modifications to the molecular structure are used to control electronic properties, stability, and solid-state packing. nih.gov By strategically functionalizing the tetrahydropentalene scaffold, it may be possible to create new materials with tailored optical, electronic, or self-assembly properties for use in organic electronics or other advanced technologies.

The development of dihydropentalenes with multiple, distinct aryl substituents demonstrates the potential for creating complex, three-dimensional molecular architectures. acs.org These molecules, with decreasing symmetry and improved solubility, are promising candidates for further investigation as components of advanced functional materials. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.